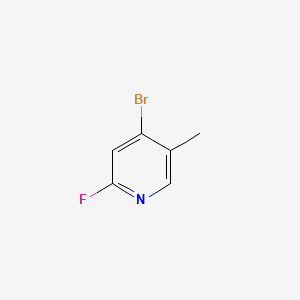

4-Bromo-2-fluoro-5-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEKKKTXWYECMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227577-02-7 | |

| Record name | 4-Bromo-2-fluoro-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-2-fluoro-5-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Bromo-2-fluoro-5-methylpyridine, a key heterocyclic building block. We will explore its fundamental properties, propose a robust synthetic pathway, detail its characteristic reactivity, and illustrate its application as a versatile intermediate in the synthesis of complex molecules for drug discovery.

Core Molecular Attributes

This compound is a substituted pyridine derivative featuring a unique arrangement of functional groups that make it a valuable tool in medicinal chemistry. Its core attributes are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrFN | |

| Molecular Weight | 190.02 g/mol | --- |

| CAS Number | 1227577-02-7 | |

| IUPAC Name | This compound | --- |

| Physical Form | Solid, semi-solid, or lump | |

| Typical Purity | ≥95% | |

| Storage Conditions | Sealed in a dry environment at 2-8°C |

Synthesis Pathway: A Diazotization-Based Approach

While multiple strategies exist for the synthesis of fluoropyridines, a highly plausible and scalable route to this compound involves a diazotization reaction of a suitable aminopyridine precursor. The proposed two-step synthesis begins with the commercially available 2-fluoro-5-methylpyridin-4-amine.

Predicted 1H and 13C NMR spectra of 4-Bromo-2-fluoro-5-methylpyridine.

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Bromo-2-fluoro-5-methylpyridine

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in modern chemistry, particularly within the pharmaceutical and materials science sectors. The ability to accurately predict and interpret NMR spectra is paramount for confirming molecular identity, assessing purity, and guiding synthetic strategy. This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for this compound. By dissecting the intricate interplay of substituent effects on the pyridine scaffold, this document serves as a practical reference for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of the predicted chemical shifts and coupling constants, present the data in a clear, tabulated format, and provide a self-validating experimental protocol for the empirical verification of these predictions.

Part 1: Structural and Electronic Analysis of this compound

To predict an NMR spectrum with high fidelity, a foundational understanding of the molecule's electronic landscape is essential. The subject molecule is a pyridine ring, a six-membered heteroaromatic system, functionalized with four distinct substituents: a nitrogen atom inherent to the ring, a fluorine atom, a bromine atom, and a methyl group.

-

Nitrogen (N-1): As a heteroatom, the nitrogen is more electronegative than carbon, leading to a general deshielding of adjacent (ortho) and para carbons and protons. This effect significantly influences the overall chemical shift ranges.[1][2]

-

Fluorine (at C-2): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This will strongly deshield nearby nuclei. Crucially, its spin-active nucleus (¹⁹F, I=½) will couple with neighboring ¹H and ¹³C nuclei, providing invaluable structural information through splitting patterns.[3]

-

Bromine (at C-4): Bromine is also an electronegative halogen that deshields its local environment through an inductive effect. Its influence is generally less pronounced than that of fluorine.

-

Methyl Group (at C-5): The methyl group is a weak electron-donating group (+I effect), which tends to shield adjacent nuclei, causing upfield shifts.

The interplay of these competing electronic effects dictates the precise chemical environment of each unique proton and carbon atom.

Figure 1: Molecular structure of this compound with atom numbering.

Part 2: Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display three distinct signals: two in the aromatic region corresponding to the ring protons and one in the aliphatic region for the methyl group. The predicted integration ratio is 1:1:3.

Causality of Chemical Shifts (δ)

-

H-3 (Aromatic Proton): This proton is positioned ortho to both the highly electronegative fluorine at C-2 and the bromine at C-4. The cumulative electron-withdrawing effects of these halogens, combined with its position on the electron-deficient pyridine ring, will cause a significant downfield shift. It is predicted to be the most deshielded of the ring protons.

-

H-6 (Aromatic Proton): This proton is ortho to the ring nitrogen, which is a primary cause for its downfield position.[2][4] However, it is also ortho to the electron-donating methyl group at C-5, which provides a slight shielding effect. The net result is a downfield shift, but likely less pronounced than that of H-3.

-

-CH₃ (Methyl Protons): The methyl group is attached to an sp²-hybridized carbon of the aromatic ring. Its chemical shift is expected in the typical range for methylpyridines, slightly shielded by its own electron-donating nature.

Analysis of Spin-Spin Coupling (J)

The multiplicity of the signals is dictated by spin-spin coupling with neighboring nuclei. The most significant couplings are expected to be between the protons and the fluorine atom.

-

H-3 Signal: This proton will be split by two different nuclei:

-

Ortho ³J(H-F) coupling: Coupling to the fluorine atom at C-2 over three bonds. This is a relatively strong coupling, typically in the range of 5-10 Hz.[5]

-

Meta ⁴J(H-H) coupling: Coupling to H-6 over four bonds. This meta-coupling in aromatic systems is significantly smaller, usually 2-3 Hz.

-

Predicted Multiplicity: Doublet of doublets (dd).

-

-

H-6 Signal: This proton will exhibit weaker, long-range couplings:

-

Meta ⁴J(H-H) coupling: Coupling to H-3 over four bonds (2-3 Hz).

-

Long-range ⁵J(H-F) coupling: Coupling to the fluorine atom at C-2 over five bonds. This coupling is expected to be very small (0-2 Hz) and may not be fully resolved, potentially leading to signal broadening.

-

Predicted Multiplicity: A narrow doublet, or potentially a doublet of doublets if the ⁵J(H-F) coupling is resolved.

-

-

-CH₃ Signal: The methyl protons are too distant from other protons to exhibit significant H-H coupling. Any five-bond coupling to F or four-bond coupling to H-6 would be negligible.

-

Predicted Multiplicity: Singlet (s).

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.0 - 8.3 | Doublet of Doublets (dd) | ³J(H-F) ≈ 7-9; ⁴J(H-H) ≈ 2-3 |

| H-6 | 7.8 - 8.1 | Doublet (d) | ⁴J(H-H) ≈ 2-3 |

| -CH₃ | 2.3 - 2.5 | Singlet (s) | N/A |

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.[6][7]

Figure 2: Predicted ¹H-¹⁹F and ¹H-¹H coupling network for aromatic protons.

Part 3: Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven unique signals: six for the pyridine ring carbons and one for the methyl carbon. The key diagnostic feature will be the splitting of carbon signals due to coupling with the fluorine atom.[8]

Causality of Chemical Shifts (δ)

The chemical shifts are governed by the same electronic effects described previously.

-

C-2: Directly bonded to both the ring nitrogen and the highly electronegative fluorine. This carbon will be the most deshielded (highest ppm value) in the aromatic region.

-

C-4: Bonded to the electronegative bromine atom and influenced by the para nitrogen. It will also be significantly downfield.

-

C-6: Located ortho to the nitrogen, resulting in a downfield shift relative to C-3 and C-5.[9][10]

-

C-3 & C-5: These carbons are less affected by the primary deshielding of the nitrogen and will appear at relatively higher fields (lower ppm) within the aromatic region. C-5 will be slightly shielded by the attached methyl group.

-

-CH₃: The methyl carbon signal will appear in the typical aliphatic region, around 15-25 ppm.

Analysis of ¹³C-¹⁹F Coupling

In a proton-decoupled spectrum, C-F coupling will split the signals into doublets. The magnitude of the coupling constant (JCF) is highly dependent on the number of bonds separating the carbon and fluorine atoms.[11][12]

-

C-2: A large one-bond coupling (¹J(C-F) ) is expected, typically in the range of 230-260 Hz.

-

C-3: A smaller two-bond coupling (²J(C-F) ) is anticipated, generally around 20-30 Hz.

-

C-4: A three-bond coupling (³J(C-F) ) of approximately 3-10 Hz is predicted.

-

C-6: This carbon also has a three-bond relationship to fluorine (³J(C-F) ), but the coupling pathway differs. The magnitude is expected to be small, around 1-5 Hz.

-

C-5 & -CH₃: Four- and five-bond couplings are typically very small (<1 Hz) and are often not resolved. These signals will likely appear as sharp singlets or slightly broadened signals.

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |

| C-2 | 160 - 165 | Doublet (d) | ¹J(C-F) ≈ 235-250 |

| C-6 | 148 - 152 | Doublet (d) | ³J(C-F) ≈ 1-5 |

| C-4 | 140 - 145 | Doublet (d) | ³J(C-F) ≈ 5-10 |

| C-3 | 120 - 125 | Doublet (d) | ²J(C-F) ≈ 20-25 |

| C-5 | 135 - 140 | Singlet (s) or broad (br s) | N/A (⁴J(C-F) likely unresolved) |

| -CH₃ | 17 - 20 | Singlet (s) | N/A (⁵J(C-F) unresolved) |

Note: The exact chemical shift of C-4 can be influenced by the "heavy atom effect" of bromine.

Part 4: Recommended Experimental Protocol

To ensure the acquisition of high-quality, verifiable data, the following self-validating protocol is recommended. The causality for each step is provided to align with best practices in scientific methodology.

Step-by-Step Methodology

-

Sample Preparation:

-

Action: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial.

-

Causality: Precise weighing is crucial for ensuring an adequate concentration for ¹³C NMR, which has a much lower natural abundance and sensitivity than ¹H NMR.

-

-

Solvent Selection and Dissolution:

-

Action: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Agitate gently to fully dissolve the sample.

-

Causality: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identifiable (~7.26 ppm).[13][14] TMS provides a universally accepted calibration point for both ¹H and ¹³C spectra.

-

-

Sample Transfer:

-

Action: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

-

Causality: High-quality, uniform NMR tubes are essential to minimize magnetic field distortions, ensuring sharp, well-resolved signals.

-

-

Spectrometer Setup and Tuning (≥400 MHz Spectrometer):

-

Action: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃. Tune and match the ¹H and ¹³C probes.

-

Causality: Locking ensures the stability of the magnetic field against drift. Tuning and matching the probe to the specific sample maximizes the efficiency of radiofrequency pulse transmission and signal detection, which directly impacts the signal-to-noise ratio.

-

-

¹H Spectrum Acquisition:

-

Action: Acquire the spectrum using a standard single-pulse experiment.

-

Spectral Width: ~12-15 ppm

-

Number of Scans: 8-16

-

Relaxation Delay (d1): 2-5 seconds

-

-

Causality: A 2-5 second delay allows for nearly complete T1 relaxation of the protons, ensuring that the resulting peak integrals are quantitative and accurately reflect the proton ratios.

-

-

¹³C Spectrum Acquisition:

-

Action: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: ~220-240 ppm

-

Number of Scans: 512-2048 (or more, depending on concentration)

-

Relaxation Delay (d1): 2 seconds

-

-

Causality: A large number of scans is required to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus. Proton decoupling collapses C-H splittings, simplifying the spectrum to show only C-F couplings and improving the signal-to-noise ratio.

-

-

Data Processing:

-

Action: Apply an exponential multiplying function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C), Fourier transform the FID, and perform phase and baseline corrections. Calibrate the spectrum to the TMS signal at 0 ppm.

-

Causality: Appropriate line broadening improves the signal-to-noise ratio without excessively sacrificing resolution. Correct phasing and baseline are critical for accurate integration and peak picking.

-

Figure 3: Recommended experimental workflow for NMR data acquisition and processing.

Conclusion

The predictive analysis of the ¹H and ¹³C NMR spectra of this compound provides a clear and detailed roadmap for its structural verification. The ¹H spectrum is characterized by two distinct aromatic signals, both multiplets due to H-H and H-F coupling, alongside a singlet for the methyl group. The ¹³C spectrum is distinguished by the significant C-F coupling constants, which serve as powerful diagnostic markers, particularly the large one-bond splitting of the C-2 signal. By following the rigorous experimental protocol outlined, researchers can confidently acquire empirical data to validate these predictions, ensuring the unambiguous structural assignment required for advanced applications in drug discovery and chemical development.

References

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. acdlabs.com [acdlabs.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Coupling in carbon NMR spectra [ns1.almerja.com]

- 13. NMR Solvents [merckmillipore.com]

- 14. youtube.com [youtube.com]

4-Bromo-2-fluoro-5-methylpyridine FT-IR spectroscopic data.

An In-depth Technical Guide to the FT-IR Spectroscopy of 4-Bromo-2-fluoro-5-methylpyridine

Authored by: A Senior Application Scientist

Introduction: Elucidating the Molecular Architecture of a Key Synthetic Building Block

This compound is a halogenated and methylated pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] As a versatile intermediate, its structural integrity is paramount for the synthesis of complex, biologically active molecules.[1] Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful and non-destructive analytical technique to confirm the molecular structure and probe the vibrational characteristics of this compound. This guide provides a comprehensive exploration of the FT-IR spectroscopic analysis of this compound, blending theoretical principles with practical experimental protocols and detailed spectral interpretation.

The pyridine scaffold is a foundational motif in a vast array of pharmaceuticals. The specific substitution pattern of this compound—featuring a bromine atom, a fluorine atom, and a methyl group—creates a unique electronic and steric environment. These substituents provide multiple reactive sites for further chemical modification, such as cross-coupling reactions at the bromine position.[1] FT-IR spectroscopy allows for the rapid verification of the pyridine core and the presence of these crucial functional groups, making it an indispensable tool in both synthetic verification and quality control.

Pillar 1: Theoretical Foundations of FT-IR Spectroscopy

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural modes of vibration.[2] When the frequency of the IR radiation matches the frequency of a specific molecular vibration (e.g., stretching or bending of bonds), the molecule absorbs the radiation, resulting in a transition to a higher vibrational energy state.[2] An FT-IR spectrometer measures the absorption of IR radiation across a range of frequencies, producing a spectrum that serves as a unique molecular "fingerprint."

For a complex molecule like this compound, the resulting spectrum is a superposition of various vibrational modes. These include:

-

Pyridine Ring Vibrations: Stretching and bending modes of the C-C and C-N bonds within the aromatic ring. These typically occur in the 1600-1300 cm⁻¹ region.[3]

-

C-H Vibrations: Stretching and bending modes associated with the aromatic C-H bond and the methyl (CH₃) group. Aromatic C-H stretching is typically observed above 3000 cm⁻¹.[4]

-

C-Halogen Vibrations: Stretching modes of the C-F and C-Br bonds. These are found in the lower frequency "fingerprint" region of the spectrum.

-

Substituent-Influenced Modes: The electronic effects of the bromine, fluorine, and methyl groups will induce shifts in the characteristic pyridine ring vibrations.

To achieve reliable vibrational assignments, experimental data is often complemented by quantum chemical calculations, such as Density Functional Theory (DFT).[5][6] DFT methods can compute the optimized molecular geometry and predict vibrational frequencies with a high degree of accuracy, aiding in the definitive assignment of complex spectral bands.[7][8]

Pillar 2: Experimental Protocol for FT-IR Spectroscopic Analysis

The following protocol details a robust and self-validating methodology for acquiring a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Instrumentation & Materials

-

Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a single-reflectance horizontal ATR accessory (e.g., with a ZnSe or diamond crystal).[9]

-

Sample: High-purity this compound (solid).

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol for cleaning the ATR crystal.

Step-by-Step Methodology

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is impeccably clean. Use a soft, lint-free wipe moistened with isopropanol to gently clean the crystal surface and allow it to dry completely.

-

Acquire a background spectrum. This measurement accounts for any ambient atmospheric absorbances (e.g., CO₂, water vapor) and the instrumental response, ensuring they are subtracted from the final sample spectrum.[10]

-

Typical acquisition parameters are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to enhance the signal-to-noise ratio.[9][10]

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. A consistent pressure is crucial for reproducibility.[9]

-

-

Sample Spectrum Acquisition:

-

Using the same acquisition parameters as the background scan, collect the sample spectrum. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

-

-

Data Processing and Analysis:

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Use the peak-picking function in the software to identify the precise wavenumbers (cm⁻¹) of the absorption maxima.

-

Correlate the observed absorption bands with known vibrational frequencies for substituted pyridines and other functional groups to assign the spectral features.

-

Workflow Visualization

The following diagram illustrates the logical flow of the FT-IR analysis process.

Caption: Workflow for FT-IR analysis of this compound.

Pillar 3: FT-IR Spectral Data & Vibrational Assignments

While a definitive, experimentally published spectrum for this compound is not widely available, a reliable assignment of its characteristic vibrational frequencies can be made by drawing comparisons with related substituted pyridine and aromatic compounds.[3][5][11] The following table summarizes the anticipated FT-IR absorption bands and their corresponding vibrational mode assignments.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Supporting Evidence |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretching | Characteristic for C-H bonds on an aromatic ring.[4] |

| 2980 - 2850 | Weak-Medium | C-H Stretching (Methyl Group) | Asymmetric and symmetric stretching vibrations of the CH₃ group.[12] |

| 1610 - 1550 | Medium-Strong | C=C & C=N Ring Stretching | These modes are characteristic of the pyridine ring skeleton. The presence of both electron-withdrawing (F, Br) and electron-donating (CH₃) groups influences the exact positions.[3] |

| 1470 - 1420 | Medium-Strong | C=C & C=N Ring Stretching | A second primary band for pyridine ring skeletal vibrations.[13] |

| 1450 - 1370 | Medium | C-H Bending (Methyl Group) | Asymmetric and symmetric deformation modes of the CH₃ group. |

| 1280 - 1200 | Strong | C-F Stretching | The C-F stretching vibration in aromatic compounds typically gives rise to a strong absorption band in this region. |

| 1150 - 1000 | Medium-Strong | Ring Breathing / C-H In-plane Bending | The pyridine ring breathing mode is a characteristic vibration, often coupled with C-H in-plane deformations.[3] |

| 850 - 750 | Medium-Strong | C-H Out-of-plane Bending | The position of this band is sensitive to the substitution pattern on the aromatic ring. |

| 700 - 550 | Medium | C-Br Stretching | The C-Br stretching vibration is expected in the low-frequency region of the spectrum. |

Note: The exact peak positions can vary based on the physical state of the sample and experimental conditions.

Causality of Spectral Features

-

Fluorine Substitution: The highly electronegative fluorine atom at the 2-position will cause a significant inductive electron withdrawal from the pyridine ring. This is expected to shift the C=C and C=N ring stretching vibrations to higher frequencies compared to unsubstituted pyridine. The strong absorption anticipated between 1280-1200 cm⁻¹ is a key indicator of the C-F bond.

-

Bromine Substitution: The bromine atom at the 4-position, being less electronegative than fluorine, will have a less pronounced electronic effect on the ring vibrations. Its most definitive spectral feature is the C-Br stretching mode, which is expected at a much lower wavenumber (700-550 cm⁻¹) due to the larger mass of the bromine atom.

-

Methyl Substitution: The electron-donating methyl group at the 5-position will slightly counteract the electron-withdrawing effects of the halogens. Its presence is most clearly confirmed by the C-H stretching vibrations below 3000 cm⁻¹ and the C-H bending modes around 1450-1370 cm⁻¹.

References

- FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.

- An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Consider

- DFT and experimental study of the structure and vibrational spectra of 2-(benzylthio)-N-{pyridinylmethylidene}anilines.

- Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry.

- This compound | 1227577-02-7. Sigma-Aldrich.

- FTIR spectrum for Pyridine.

- Experimental FTIR and theoretical investigation of the molecular structure and vibrational spectra of acetanilide using DFT and dispersion correction to DFT. World Scientific Publishing.

- Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine.

- The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method.

- The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibr

- Observed and calculated IR spectrum of 2-amino-5-....

- Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide. Benchchem.

- DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD.

- Combining Fourier-transform infrared spectroscopy and multivariate analysis for chemotyping of cell wall composition in Mungbean (Vigna radi

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. ijtsrd.com [ijtsrd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. worldscientific.com [worldscientific.com]

- 9. Combining Fourier-transform infrared spectroscopy and multivariate analysis for chemotyping of cell wall composition in Mungbean (Vigna radiata (L.) Wizcek) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In--Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-Bromo-2-fluoro-5-methylpyridine

Executive Summary

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-2-fluoro-5-methylpyridine. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles governing the dissociation of the molecular ion. By understanding the influence of the pyridine core and its bromo, fluoro, and methyl substituents, analysts can confidently identify this compound and interpret the mass spectra of related halogenated heterocyclic molecules. This guide includes a detailed, step-by-step protocol for experimental data acquisition using Gas Chromatography-Mass Spectrometry (GC-MS) and presents the predicted fragmentation pathways through mechanistic diagrams and summary tables.

Introduction: The Behavior of Halogenated Pyridines in EI-MS

Electron Ionization (EI) is a robust and widely utilized technique in mass spectrometry, particularly for the analysis of relatively small, volatile, and thermally stable organic molecules.[1][2] The process involves bombarding a sample with high-energy electrons (typically 70 eV), which induces the ejection of an electron from the molecule to form an energetically unstable molecular ion radical cation (M•+).[3] This excess energy often leads to extensive and reproducible fragmentation, creating a unique "fingerprint" that is invaluable for structural elucidation.[4]

Aromatic and heterocyclic compounds, such as pyridine, are characterized by their stable π-electron systems. Consequently, they often exhibit prominent molecular ion peaks in their mass spectra.[5][6] However, the fragmentation pathways are heavily influenced by the nature and position of substituents on the ring. For this compound, we must consider the distinct roles of each substituent:

-

Bromine: The most diagnostically significant feature of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[7] This results in a characteristic pair of peaks (M•+ and [M+2]•+) for the molecular ion and any fragment retaining the bromine atom, providing an unambiguous marker for its presence.[7]

-

Fluorine: As a highly electronegative element with a strong carbon-fluorine bond, its fragmentation behavior is less straightforward. While direct cleavage to lose a fluorine radical (•F) can occur, a more common pathway for fluorinated aromatics involves the rearrangement and elimination of a neutral hydrogen fluoride (HF) molecule.[8][9]

-

Methyl Group: Alkyl groups on an aromatic ring typically fragment via two primary routes: loss of a hydrogen radical (•H) to form a highly stable, resonance-stabilized cation (a pyridyl-tropylium analog), or loss of the entire methyl radical (•CH₃).[10]

By synthesizing these principles, we can construct a predictive model for the fragmentation cascade of this compound.

The Molecular Ion of this compound

The initial ionization event creates the molecular ion, whose mass-to-charge ratio (m/z) provides the molecular weight of the compound.

-

Molecular Formula: C₆H₅BrFN

-

Monoisotopic Mass: 188.95894 Da (calculated for ⁷⁹Br)[11]

The most critical feature in the high-mass region of the spectrum is the isotopic signature of bromine. The spectrum will display two distinct peaks of nearly equal intensity for the molecular ion:

-

M•+: m/z 189 (corresponding to the molecule containing ⁷⁹Br)

-

[M+2]•+: m/z 191 (corresponding to the molecule containing ⁸¹Br)

The presence and relative intensity of this doublet are the first and most definitive pieces of evidence in identifying this compound.

Proposed Fragmentation Pathways & Mechanistic Rationale

The energetically unstable molecular ion undergoes a series of competing fragmentation reactions to yield more stable daughter ions. The primary and subsequent fragmentation pathways are detailed below.

Primary Fragmentation: The Dominant Cleavages

The initial fragmentation events are dictated by the relative bond strengths within the molecular ion. The C-Br bond is the most labile, making its cleavage the most probable initial fragmentation event.

-

Pathway A: Loss of a Bromine Radical (•Br) This is predicted to be the most favorable fragmentation pathway, leading to what is often the base peak in the spectrum. The cleavage of the C-Br bond results in a fluoro-methyl-pyridine cation.

-

[C₆H₅BrFN]•+ → [C₆H₅FN]+ + •Br

-

m/z 110: This fragment ion will appear as a single peak, as the bromine isotope pattern is lost. The stability of this cation makes this a highly probable fragmentation.[12]

-

-

Pathway B: Loss of a Hydrogen Radical (•H) This fragmentation is characteristic of methylated aromatic compounds. The loss of a hydrogen radical from the methyl group leads to the formation of a resonance-stabilized pyridyl-methylene cation, which can rearrange into a more stable pyridyl-tropylium-like structure.

-

[C₆H₅BrFN]•+ → [C₆H₄BrFN]+ + •H

-

m/z 188 and 190: This ion will retain the bromine atom, thus appearing as an isotopic doublet.

-

-

Pathway C: Loss of Neutral Hydrogen Fluoride (HF) A common rearrangement for fluorinated aromatic compounds involves the elimination of neutral HF.[8] This pathway leads to the formation of a bromo-methyl-dehydropyridine radical cation.

-

[C₆H₅BrFN]•+ → [C₆H₄BrN]•+ + HF

-

m/z 169 and 171: This ion also retains the bromine atom and will be observed as an isotopic doublet.

-

Secondary and Minor Fragmentation Pathways

Other less dominant, but still significant, fragmentation pathways contribute to the overall spectral fingerprint.

-

Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the ring and the methyl group.

-

[C₆H₅BrFN]•+ → [C₅H₂BrFN]•+ + •CH₃

-

m/z 174 and 176: An isotopic doublet representing the bromo-fluoro-pyridine radical cation.

-

-

Pyridine Ring Fission (Loss of HCN): A characteristic fragmentation of the pyridine nucleus is the elimination of a neutral hydrogen cyanide molecule. This typically occurs after an initial fragmentation, such as the loss of bromine.

-

[C₆H₅FN]+ (from Pathway A) → [C₅H₄F]+ + HCN

-

m/z 83: This fragment arises from the m/z 110 ion, representing a fluorinated cyclopentadienyl cation.

-

The overall proposed fragmentation cascade is visualized in the diagram below.

Caption: Proposed EI fragmentation cascade for this compound.

Summary of Predicted Mass Spectrum Data

The following table summarizes the key ions expected in the electron ionization mass spectrum of this compound.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Rationale / Comments |

| 189 / 191 | [C₆H₅BrFN]•+ | Molecular Ion (M•+) . Exhibits the characteristic 1:1 isotopic doublet for bromine. |

| 188 / 190 | [C₆H₄BrFN]+ | [M-H]+ . Loss of a hydrogen radical from the methyl group, forming a stable cation. |

| 174 / 176 | [C₅H₂BrFN]•+ | [M-CH₃]•+ . Loss of a methyl radical. |

| 169 / 171 | [C₆H₄BrN]•+ | [M-HF]•+ . Neutral loss of hydrogen fluoride via rearrangement. |

| 110 | [C₆H₅FN]+ | [M-Br]+ . Loss of a bromine radical. Expected to be a highly abundant ion (potential base peak). |

| 83 | [C₅H₄F]+ | [M-Br-HCN]+ . Subsequent loss of hydrogen cyanide from the m/z 110 fragment. |

Experimental Protocol for GC-MS Analysis

To ensure the generation of a high-quality, reproducible mass spectrum, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This protocol serves as a self-validating system for the empirical confirmation of the predicted fragmentation patterns.

Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Perform a serial dilution to create a working solution of approximately 10 µg/mL.

-

Inject 1 µL of the working solution into the GC-MS system.

Instrumentation & Conditions

-

Gas Chromatograph: Standard GC system with a split/splitless injector.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer capable of EI.

Method Parameters

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

MS Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Scan Range: m/z 40 - 300

-

Solvent Delay: 3 minutes (to protect the filament from the solvent front).

Caption: Standard experimental workflow for the GC-MS analysis of the target compound.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be highly characteristic and rich in structural information. The presence of a prominent M•+/[M+2]•+ doublet at m/z 189/191 immediately confirms the molecular weight and the presence of a single bromine atom. The dominant fragmentation pathway is the loss of the bromine radical to form a stable cation at m/z 110, which is a strong candidate for the base peak. Additional significant fragments arising from the loss of •H, HF, and subsequent ring fission (HCN) provide a robust fingerprint for unambiguous identification. The experimental protocol provided herein offers a reliable method for obtaining empirical data to validate this predictive analysis, empowering researchers in their analytical endeavors.

References

-

Harrison, A. G., & Lin, P. H. (1975). The chemical ionization mass spectra of fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1320. [Link]

-

Hrubowchak, D. M., & Leroi, G. E. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of the American Society for Mass Spectrometry, 31(12), 2534-2542. [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns. DP IB Chemistry: Revision Note. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of the American Society for Mass Spectrometry. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry. [Link]

-

Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

-

PubChem. (n.d.). This compound. PubChemLite. [Link]

-

Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons. [Link]

-

TrAC Trends in Analytical Chemistry. (2023). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. [Link]

-

Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]

- 7. savemyexams.com [savemyexams.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. PubChemLite - this compound (C6H5BrFN) [pubchemlite.lcsb.uni.lu]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-2-fluoro-5-methylpyridine in Organic Solvents

Foreword: The Critical Role of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands out as a critical determinant of a compound's journey from the laboratory to clinical application. Poor solubility can lead to challenges in formulation, inaccurate biological assay results, and ultimately, low bioavailability, causing promising drug candidates to fail.[1][2] This guide provides an in-depth examination of the solubility profile of 4-Bromo-2-fluoro-5-methylpyridine, a halogenated pyridine derivative of interest in medicinal chemistry. As a key building block in the synthesis of more complex molecules, a thorough understanding of its behavior in various organic solvents is essential for researchers, scientists, and drug development professionals. This document is structured to provide not just data, but a framework for understanding and experimentally determining the solubility of this and similar compounds, thereby empowering researchers to make informed decisions in their synthetic and formulation endeavors.

Physicochemical Characteristics of this compound

A foundational understanding of a compound's intrinsic properties is the first step in predicting its solubility. This compound is a substituted pyridine with the following key structural features that influence its solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and introduces polarity.

-

Halogenation (Bromo and Fluoro groups): The presence of bromine and fluorine atoms increases the molecule's molecular weight and polarizability. Fluorine, being highly electronegative, can also participate in hydrogen bonding.

-

Methyl Group: This non-polar alkyl group contributes to the lipophilicity of the molecule.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFN | [3] |

| Molecular Weight | 190.01 g/mol | [4] |

| Physical Form | Solid or semi-solid | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | [3][5] |

The interplay of the polar pyridine ring and the lipophilic methyl and bromo substituents suggests that this compound will exhibit a nuanced solubility profile, with moderate solubility in a range of organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[6] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound in a given organic solvent will be governed by the balance of the following interactions:

-

Dipole-Dipole Interactions: The polar nature of the C-F, C-Br, and C-N bonds in the molecule will lead to favorable interactions with polar solvents.

-

Van der Waals Forces: These forces will be significant, particularly due to the presence of the bromine atom, and will influence solubility in non-polar solvents.

-

Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the nitrogen and fluorine atoms can act as hydrogen bond acceptors, enhancing solubility in protic solvents like alcohols.

Based on these principles, we can anticipate the following general solubility trends for this compound:

-

High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF, Acetone, Acetonitrile) and chlorinated solvents (e.g., Dichloromethane, Chloroform) due to a combination of dipole-dipole interactions and van der Waals forces.

-

Moderate Solubility: Expected in polar protic solvents (e.g., Methanol, Ethanol) where hydrogen bonding can occur, but may be limited by the overall lipophilicity of the molecule.

-

Low Solubility: Expected in non-polar solvents (e.g., Hexane, Toluene) where the primary intermolecular forces are van der Waals forces, which may not be sufficient to overcome the crystal lattice energy of the solid compound.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development and formulation. The following section details a robust protocol for determining the thermodynamic solubility of this compound.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[7] It measures the concentration of a saturated solution at equilibrium.

Workflow for Thermodynamic Solubility Determination

Caption: A systematic approach to the safe handling of chemicals.

Conclusion

This technical guide provides a comprehensive overview of the solubility profile of this compound. By combining theoretical principles with detailed, actionable experimental protocols, researchers are better equipped to handle and utilize this important chemical intermediate. The provided predicted solubility data serves as a valuable starting point for solvent screening, while the emphasis on safety ensures that such investigations are conducted responsibly. A thorough understanding and empirical validation of solubility are indispensable for the successful advancement of chemical synthesis and drug development programs.

References

-

Centers for Disease Control and Prevention. (2018). Organic Solvents. NIOSH. [Link]

-

Dahdoh, A. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Environmental and Analytical Toxicology. [Link]

-

Department of Chemistry, University of Texas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Shiva kumar S, Subhashini D. (2015). Health Hazards of Organic Solvents. Research & Reviews: Journal of Chemistry. [Link]

-

Health and Safety Executive. (n.d.). Construction hazardous substances: Solvents. [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Kishi, M. (1989). Public health problems of organic solvents. Sangyo Igaku. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-5-fluoro-2-methylpyridine. PubChem. [Link]

-

Fogg, P. G. T. (2014). Applications of Solubility Data. ResearchGate. [Link]

-

Mohammadi, A., et al. (2023). Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. [Link]

-

YouTube. (2021). Solubility Tests for Organic Compounds. [Link]

-

Balani, S. K. (2008). In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1227577-02-7 [sigmaaldrich.com]

- 4. 4-Bromo-5-fluoro-2-methylpyridine | C6H5BrFN | CID 57374634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1227577-02-7|this compound|BLD Pharm [bldpharm.com]

- 6. chem.ws [chem.ws]

- 7. pharmatutor.org [pharmatutor.org]

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-fluoro-5-methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

4-Bromo-2-fluoro-5-methylpyridine is a halogenated pyridine derivative increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers versatile reactivity for forging new carbon-carbon and carbon-heteroatom bonds. However, the inherent reactivity and potential biological activity of such compounds necessitate a thorough understanding of their hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in authoritative safety data and established laboratory best practices.

Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements, indicating its potential to cause acute and chronic health effects upon exposure.

GHS Pictogram:

[1][2]Signal Word: Warning[1]

Hazard Statements:

-

H302: Harmful if swallowed. [1]

These classifications underscore the importance of preventing direct contact and inhalation. The presence of bromine and fluorine atoms on the pyridine ring can influence the compound's metabolic pathways and toxicological profile, making adherence to safety protocols critical.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe storage, handling, and use in experimental setups.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFN | [1][5] |

| Molecular Weight | 190.01 g/mol | [1][4] |

| CAS Number | 1227577-02-7 | [1][5] |

| Physical Form | Solid or semi-solid or lump or liquid | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1][5] |

The recommendation to store this compound in a cool, dry place is based on its potential to react with moisture and to prevent degradation over time.[1][5]

Core Directive: A Proactive Approach to Safety

The safe handling of this compound is not merely a list of rules but a comprehensive system of proactive measures. This involves a hierarchical approach to risk mitigation, prioritizing the elimination or substitution of hazards where possible, followed by engineering controls, administrative controls, and finally, personal protective equipment (PPE).

Caption: A comprehensive workflow for the safe handling of this compound.

Detailed Protocols for Safe Handling and Storage

Adherence to meticulous handling and storage protocols is paramount to ensuring the safety of laboratory personnel and the integrity of the chemical.

4.1. Personal Protective Equipment (PPE)

Given the GHS classifications, a robust selection of PPE is mandatory.

-

Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards must be worn at all times when handling this compound.[6]

-

Skin Protection: A flame-retardant lab coat and gloves are required. Gloves must be inspected before use and removed using the proper technique to avoid skin contact. While nitrile gloves are a common choice in laboratories, for halogenated pyridines, it is advisable to consult the glove manufacturer's compatibility chart.[7]

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[6]

4.2. Handling Procedures

-

Work in a well-ventilated area, preferably a chemical fume hood.[6][8]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly after handling and before breaks.[6]

4.3. Storage

-

Incompatible materials include strong oxidizing agents.[6]

Emergency Procedures: A Self-Validating System of Response

In the event of an emergency, a clear and well-rehearsed response plan is crucial to minimize harm.

5.1. First-Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][9]

-

In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[6]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][9]

-

If swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth with water. Do not induce vomiting.[6]

5.2. Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards: Combustion may produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide gas.[10]

-

Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

5.3. Accidental Release Measures

-

Personal precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation.

-

Environmental precautions: Do not let the product enter drains.

-

Methods for cleaning up: Sweep up and shovel into suitable, closed containers for disposal.[6]

Waste Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[6] It is crucial to prevent this chemical from entering the environment.[6]

Conclusion

This compound is a valuable reagent in modern organic synthesis. Its safe and effective use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles and procedures outlined in this guide, researchers can mitigate risks and foster a culture of safety in the laboratory.

References

-

4-Bromo-5-fluoro-2-methylpyridine | C6H5BrFN | CID 57374634 - PubChem. [Link]

-

4 - SAFETY DATA SHEET. [Link]

-

UGA Chemical and Laboratory Safety Manual. [Link]

-

WSU Laboratory Safety Manual. [Link]

-

5-Bromo-2-fluoro-4-methylpyridine | C6H5BrFN | CID 23157062 - PubChem. [Link]

-

meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. [Link]

-

GHS Classification Summary (Rev.8, 2019) - PubChem - NIH. [Link]

-

4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918 - PubChem. [Link]

-

Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. [Link]

-

12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]

-

GHS Hazardous Chemical Information List. [Link]

Sources

- 1. This compound | 1227577-02-7 [sigmaaldrich.com]

- 2. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-fluoro-4-methylpyridine | C6H5BrFN | CID 23157062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-5-fluoro-2-methylpyridine | C6H5BrFN | CID 57374634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1227577-02-7|this compound|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. jubilantingrevia.com [jubilantingrevia.com]

Thermal Stability Profiling of 4-Bromo-2-fluoro-5-methylpyridine: A Comprehensive Thermogravimetric Analysis Guide

Abstract

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. This technical guide provides an in-depth exploration of the thermal stability of 4-Bromo-2-fluoro-5-methylpyridine, a halogenated pyridine derivative of interest in medicinal chemistry. Employing thermogravimetric analysis (TGA), we delineate a comprehensive methodology for assessing thermal decomposition, offering insights into its stability profile. This document serves as a crucial resource for researchers, scientists, and drug development professionals, enabling informed decisions regarding the handling, processing, and storage of this and structurally related compounds.

Introduction: The Imperative of Thermal Analysis in Pharmaceutical Development

The thermal stability of an API is a critical quality attribute that profoundly influences its entire lifecycle, from synthesis and purification to formulation and long-term storage.[1] Thermogravimetric analysis (TGA) stands as a cornerstone technique in pharmaceutical sciences, offering a precise measurement of a material's mass change as a function of temperature in a controlled environment.[2] This data is instrumental in determining decomposition temperatures, identifying residual solvents or moisture, and ensuring the overall stability and safety of pharmaceutical compounds.[3] For halogenated heterocyclic compounds like this compound, understanding their thermal behavior is particularly crucial, as their decomposition can release corrosive and toxic byproducts. This guide presents a detailed, field-proven protocol for the TGA of this compound, coupled with an expert interpretation of the resulting data to construct a comprehensive thermal stability profile.

Foundational Principles of Thermogravimetric Analysis (TGA)

TGA operates on a simple yet powerful principle: as a sample is heated, it may undergo physical or chemical changes that result in a change in mass.[2] The instrument, a thermogravimetric analyzer, consists of a high-precision balance coupled with a furnace. The sample is placed in a crucible on the balance, and the furnace subjects it to a controlled temperature program. The resulting data is plotted as a TGA curve, with temperature or time on the x-axis and the percentage of initial mass on the y-axis.

A key companion to the TGA curve is the derivative thermogravimetric (DTG) curve, which plots the rate of mass change against temperature. The DTG curve is invaluable for pinpointing the temperature of maximum decomposition rate and for resolving overlapping thermal events.

Experimental Protocol: TGA of this compound

The following protocol outlines a robust method for the thermogravimetric analysis of this compound. This self-validating system ensures reproducibility and accuracy.

Sample Preparation

-

Ensure the this compound sample is a fine, homogeneous powder to promote uniform heat distribution.

-

Tare a 100 µL alumina crucible on the TGA microbalance.

-

Accurately weigh 5-10 mg of the sample into the crucible. A smaller sample size minimizes thermal gradients within the sample.

-

Record the exact initial mass.

Instrumentation and Parameters

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: 100 µL alumina crucible.

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial for studying thermal decomposition without oxidative interference.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A heating rate of 10-20 °C/min is standard for most pharmaceutical applications.[4]

-

-

Data Collection: Continuously monitor and record the sample mass as a function of temperature.

Experimental Workflow Diagram

Caption: Experimental workflow for the TGA of this compound.

Data Interpretation and Thermal Stability Profile

Disclaimer: As of the time of this writing, specific experimental TGA data for this compound is not publicly available. The following data is a scientifically plausible, hypothetical representation based on the thermal behavior of structurally related substituted and halogenated pyridines to illustrate the interpretation process.

TGA and DTG Curve Analysis

The TGA of this compound under a nitrogen atmosphere is expected to show a single, well-defined mass loss step, indicating that the compound is thermally stable up to a certain temperature, after which it undergoes complete decomposition.

| Parameter | Hypothetical Value | Interpretation |

| Onset Temperature (Tonset) | ~ 215 °C | The temperature at which significant decomposition begins. This is a primary indicator of thermal stability. |

| Peak Decomposition Temp. (Tpeak) | ~ 230 °C | The temperature of the maximum rate of mass loss, as determined from the peak of the DTG curve. |

| Mass Loss | ~ 99% | Indicates that the compound almost completely volatilizes or decomposes into gaseous products under these conditions. |

| Residual Mass at 600 °C | < 1% | A negligible residual mass suggests no significant formation of non-volatile byproducts like char in an inert atmosphere. |

The thermal stability of substituted pyridine derivatives can be influenced by the nature and position of the substituents. For instance, a study on a polyfunctional pyridine derivative with amino and nitro groups reported a decomposition temperature of 217 °C.[5][6] This aligns with our hypothetical onset temperature, suggesting that the thermal stability of this compound is likely to be in this range.

Proposed Decomposition Pathway

The thermal decomposition of halogenated organic compounds often initiates with the cleavage of the weakest chemical bond.[7] In the case of this compound, the C-Br bond is expected to be the most labile due to its lower bond dissociation energy compared to C-F, C-C, and C-N bonds within the pyridine ring.

The proposed decomposition pathway likely involves a multi-step process initiated by homolytic cleavage of the C-Br bond, leading to the formation of a pyridyl radical and a bromine radical. Subsequent fragmentation of the pyridine ring could lead to the evolution of various gaseous products. The presence of fluorine would contribute to the formation of hydrogen fluoride (HF) if a hydrogen source is available. The methyl group can also undergo fragmentation. In an inert atmosphere, the expected decomposition products would include HBr, HF, HCN, and various small hydrocarbon fragments.

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion and Implications for Drug Development

This comprehensive guide outlines a robust methodology for the thermogravimetric analysis of this compound. The hypothetical TGA data suggests that the compound possesses moderate thermal stability, with decomposition commencing at approximately 215 °C. This information is critical for drug development professionals, as it informs decisions on:

-

Drying and Milling: Manufacturing processes should be conducted at temperatures well below the onset of decomposition to prevent degradation.

-

Storage Conditions: The compound should be stored in a controlled environment to ensure its long-term stability.

-

Formulation and Excipient Compatibility: TGA can be extended to study the compatibility of the API with various excipients, identifying any interactions that could compromise the stability of the final drug product.[1][3]

By adhering to the principles and protocols detailed in this guide, researchers can confidently assess the thermal stability of this compound and other novel APIs, ensuring the development of safe, stable, and effective pharmaceutical products.

References

-

ElectronicsAndBooks. (n.d.). Thermal stability investigation of pyridine substituted tosyl oximes. Retrieved from [Link]

-

Gomathi, A., & Kalainathan, S. (2018). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. Journal of Taibah University for Science, 12(6), 737-748. Retrieved from [Link]

-

Amanote Research. (n.d.). Thermal Stability of Substituted Pyridine Adducts of. Retrieved from [Link]

-

Kwiecień, A., Szultka-Młyńska, M., & Buszewski, B. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(21), 6489. Retrieved from [Link]

-

Zhang, J., Zhang, J., & Zhang, T. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 101(6), 351-357. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Small Molecules. Retrieved from [Link]

-

Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

-

Mohnke, M., & Adrian, B. (2000). Anaerobic decomposition of halogenated aromatic compounds. FEMS Microbiology Reviews, 24(4), 485-498. Retrieved from [Link]

-

NIST. (n.d.). 4-Aminopyridine. Retrieved from [Link]

-

Ingenta Connect. (2023, January 25). Synthesis and thermal stability of a novel polyfunctional pyridin.... Retrieved from [Link]

-

Netzsch. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

-

Szafraniec-Szczęsny, J., Stach, M., & Kościelna, B. (2022). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. Molecules, 27(20), 6959. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Synthesis and thermal stability of a novel polyfunctional pyridin...: Ingenta Connect [ingentaconnect.com]

- 7. Anaerobic decomposition of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 4-Bromo-2-fluoro-5-methylpyridine

Introduction: The Strategic Value of Substituted Pyridines in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors, which can block the action of these enzymes, has revolutionized targeted therapy.[3][4] Central to this effort is the field of medicinal chemistry, where the selection of appropriate molecular scaffolds is paramount for building effective drug candidates.

The pyridine ring is considered a "privileged structure" in drug discovery, appearing frequently in approved pharmaceuticals due to its ability to form key interactions with biological targets.[5][6] The compound 4-Bromo-2-fluoro-5-methylpyridine represents a highly versatile and strategically functionalized building block for the synthesis of next-generation kinase inhibitors.[5][7] Its utility stems from the specific arrangement of its substituents, each serving a distinct and critical role in both chemical synthesis and biological activity:

-

Pyridine Nitrogen: Acts as a crucial hydrogen bond acceptor, frequently anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket, a common determinant of binding affinity.[8]

-

Bromine at C4: Serves as an essential synthetic handle, ideally positioned for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[7][8][9] This allows for the systematic and efficient introduction of diverse aryl and heteroaryl groups, enabling chemists to probe the kinase's active site and optimize for potency and selectivity.

-

Fluorine at C2: This electron-withdrawing group modulates the basicity (pKa) of the pyridine nitrogen, which can fine-tune the hinge-binding interaction. Furthermore, fluorine substitution can enhance metabolic stability and improve membrane permeability, key pharmacokinetic properties.[7]

-

Methyl at C5: Provides a point for hydrophobic interactions within the active site and can influence the inhibitor's overall conformation, contributing to binding affinity.[8]

This guide provides an in-depth protocol for leveraging this compound in the synthesis of a representative kinase inhibitor targeting the BRAF V600E mutant, a key driver in melanoma and other cancers.[10]

Biological Rationale: Targeting the MAPK Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical cascade that regulates cell proliferation and survival.[10][11] In a significant percentage of melanomas, a specific point mutation (V600E) in the BRAF kinase leads to its constitutive activation, resulting in uncontrolled downstream signaling and tumor growth.[10][11][12] Inhibitors designed using the this compound scaffold can effectively block the ATP-binding site of BRAF V600E, shutting down this oncogenic signaling cascade and inducing apoptosis in cancer cells.[13][14]

Caption: Inhibition of the constitutively active MAPK pathway by a BRAF V600E inhibitor.

Experimental Workflow: A Modular Approach to Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors from this compound is a systematic process. The core of this strategy is a robust cross-coupling reaction, followed by standard purification and rigorous characterization to ensure the identity and purity of the final compound. This workflow is designed to be modular, allowing for the substitution of different boronic acids to generate a library of compounds for structure-activity relationship (SAR) studies.

Caption: Generalized experimental workflow for kinase inhibitor synthesis via Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of a Bi-Aryl Kinase Inhibitor Core

This protocol details the cornerstone reaction for this class of inhibitors: the Suzuki-Miyaura cross-coupling.[8][15] The causality for key steps is explained to ensure robust and reproducible results.

Objective: To synthesize a key bi-aryl intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents

| Reagent | Mol. Wt. ( g/mol ) | Function | Notes |

| This compound | 190.02 | Electrophile | The core building block.[16] |

| Arylboronic Acid (e.g., 4-formylphenylboronic acid) | 149.96 | Nucleophile | Source of the aryl group to be coupled. |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | Catalyst | Pd(0) source for the catalytic cycle. Highly air-sensitive. |

| Potassium Phosphate (K₃PO₄) | 212.27 | Base | Activates the boronic acid for transmetalation. |

| 1,4-Dioxane | 88.11 | Organic Solvent | Solubilizes organic reagents. |

| Deionized Water | 18.02 | Aqueous Solvent | Solubilizes the inorganic base. |

| Nitrogen (N₂) or Argon (Ar) | - | Inert Gas | Prevents oxidation and degradation of the Pd(0) catalyst. |

Step-by-Step Procedure

-

Reaction Setup (Inert Atmosphere is Critical):

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), the selected arylboronic acid (1.2 mmol, 1.2 eq), potassium phosphate (2.5 mmol, 2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromopyridine starting material. The Pd(0) catalyst is sensitive to oxygen, which can deactivate it; therefore, maintaining an inert atmosphere is crucial for catalytic turnover and reaction success.[8][15]

-

-

Solvent Addition and Degassing:

-

Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.

-

Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Causality: The dioxane/water solvent system is effective because it dissolves both the organic substrates and the inorganic base, creating a homogenous reaction mixture necessary for efficient reaction kinetics.[8]

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath at 90-100 °C.

-

Stir the reaction mixture vigorously for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The reaction is complete upon the disappearance of the this compound starting material.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the flask to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Causality: The work-up procedure removes the inorganic base, residual solvents, and other water-soluble byproducts. The brine wash helps to remove any remaining water from the organic phase.

-

-

Purification and Characterization:

-

Filter the dried organic solution and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield the final product.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

-

Safety and Handling Precautions

Professional laboratory safety practices are mandatory when performing these syntheses.

-

Reagents: this compound and related halogenated pyridines may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[17] Always handle in a well-ventilated chemical fume hood.[18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves at all times.

-

Palladium Catalysts: Palladium catalysts are toxic and can be pyrophoric. Handle with care under an inert atmosphere.

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood and away from ignition sources.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion